molecular formula C16H15NO B6341736 4-Phenoxy-2-phenylbutanenitrile CAS No. 82954-07-2

4-Phenoxy-2-phenylbutanenitrile

Cat. No.: B6341736
CAS No.: 82954-07-2
M. Wt: 237.30 g/mol
InChI Key: QJJZLFAFXJTMPJ-UHFFFAOYSA-N
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Description

4-Phenoxy-2-phenylbutanenitrile is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. While specific biological data for this compound is not fully established, its structural features are common in compounds investigated for pharmacological activity. Related diphenyl ether derivatives have been studied for their potential as antitubercular agents, targeting the enoyl-acyl carrier protein reductase (ENR) enzyme in Mycobacterium tuberculosis . The integration of both phenoxy and phenyl groups linked through a nitrile-functionalized butane chain suggests potential for interaction with various biological targets. Researchers may utilize this nitrile-containing compound as a versatile synthetic intermediate or building block for the design and synthesis of more complex molecules. Further investigation is required to fully elucidate its specific mechanism of action, physicochemical properties, and research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxy-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c17-13-15(14-7-3-1-4-8-14)11-12-18-16-9-5-2-6-10-16/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZLFAFXJTMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 4 Phenoxy 2 Phenylbutanenitrile Transformations

Transformations of the Nitrile Functional Group in 4-Phenoxy-2-phenylbutanenitrile (e.g., Hydrolysis, Reduction)

The nitrile group is a versatile functional group that can undergo a variety of transformations to yield other valuable chemical entities. nih.govresearchgate.net In this compound, the nitrile group is a key site for chemical modification.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to first produce a carboxamide and then a carboxylic acid. wikipedia.org The reaction involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile.

Acid-catalyzed hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water.

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, followed by protonation of the resulting intermediate.

These transformations in this compound would lead to the formation of 4-phenoxy-2-phenylbutanamide and subsequently 4-phenoxy-2-phenylbutanoic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Ni, Pd, or Pt) and chemical reduction with reagents like lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield 4-phenoxy-2-phenylbutan-1-amine.

The following table summarizes the expected products from the hydrolysis and reduction of the nitrile group in this compound.

Reaction Reagents Product
Hydrolysis (to amide)H₂SO₄ (conc.), cold4-phenoxy-2-phenylbutanamide
Hydrolysis (to carboxylic acid)H₃O⁺, heat or OH⁻, heat4-phenoxy-2-phenylbutanoic acid
ReductionH₂, Ni/Pd/Pt or LiAlH₄4-phenoxy-2-phenylbutan-1-amine

Reactivity of the Phenoxy Moiety in this compound

The phenoxy group in this compound consists of a phenyl ring attached to an ether oxygen. This moiety can participate in several types of reactions.

Electrophilic Aromatic Substitution: The phenoxy group is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. This is due to the electron-donating resonance effect of the ether oxygen. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be expected to occur on this ring.

Ether Cleavage: The ether linkage in the phenoxy group can be cleaved under harsh conditions, typically with strong acids like HBr or HI. This would result in the formation of phenol (B47542) and a derivative of the butane (B89635) backbone.

Reactions Involving the Phenyl Substituent and Butane Backbone of this compound

The phenyl group attached directly to the butane backbone and the butane chain itself also exhibit characteristic reactivity.

Reactions of the Phenyl Substituent:

Electrophilic Aromatic Substitution: Similar to the phenoxy moiety, this phenyl ring can undergo electrophilic aromatic substitution. However, the alkyl group attached to it is weakly activating and directs electrophiles to the ortho and para positions.

Hydrogenation: Under high pressure and temperature with a suitable catalyst (e.g., Rh, Ru), the phenyl ring can be reduced to a cyclohexyl ring.

Reactions of the Butane Backbone:

C-H Functionalization: The C-H bonds on the butane backbone, particularly those alpha to the nitrile and phenyl groups, can be sites for functionalization. For instance, deprotonation at the carbon bearing the nitrile and phenyl groups (the α-carbon) would generate a carbanion that can act as a nucleophile in various reactions.

Mechanistic Investigations of Key Reactions of this compound and its Derivatives

Understanding the mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. ruhr-uni-bochum.demdpi.com Such studies can provide detailed information about the geometries of reactants, transition states, and products, as well as the activation energies and reaction enthalpies.

For the reactions of this compound, computational studies could be employed to:

Model the transition states for the hydrolysis and reduction of the nitrile group to understand the role of the catalyst and solvent.

Calculate the relative energies of the intermediates in electrophilic aromatic substitution on both the phenoxy and phenyl rings to predict regioselectivity.

Investigate the potential energy surfaces for various C-H functionalization reactions on the butane backbone.

The following table presents hypothetical computational data that could be obtained for a reaction of a nitrile-containing compound.

Reaction Step Computational Method Calculated Parameter Value (kcal/mol)
Nitrile ProtonationDFT (B3LYP/6-31G)Protonation Energy-15.2
Water Attack Transition StateDFT (B3LYP/6-31G)Activation Energy+25.8
Intermediate FormationDFT (B3LYP/6-31G*)Reaction Energy-5.4

Kinetic studies provide experimental data on reaction rates and how they are affected by factors such as reactant concentrations, temperature, and catalysts. rsc.org This information is essential for understanding reaction mechanisms and optimizing reaction conditions.

For the transformations of this compound, kinetic studies could involve:

Monitoring the rate of hydrolysis of the nitrile group under different pH conditions to determine the rate law and propose a mechanism.

Studying the kinetics of the reduction of the nitrile group with different catalysts to identify the most efficient catalytic system.

A hypothetical kinetic dataset for the acid-catalyzed hydrolysis of a nitrile is presented below.

[Nitrile] (M) [H⁺] (M) Initial Rate (M/s)
0.10.11.5 x 10⁻⁵
0.20.13.0 x 10⁻⁵
0.10.23.1 x 10⁻⁵

Many chemical reactions proceed through highly reactive, short-lived species known as reactive intermediates. scribd.com Identifying these intermediates is key to elucidating the reaction mechanism. nih.gov

In the reactions of this compound, several types of reactive intermediates could be involved:

Carbocations: In electrophilic aromatic substitution reactions, the attack of an electrophile on one of the phenyl rings would generate a resonance-stabilized carbocation intermediate (an arenium ion).

Carbanions: Deprotonation of the C-H bond at the α-position to the nitrile and phenyl groups would form a stabilized carbanion. This carbanion can then act as a nucleophile.

Radicals: Under certain conditions, such as reactions initiated by light or radical initiators, radical intermediates could be formed on the butane backbone.

Spectroscopic techniques such as NMR and EPR, as well as trapping experiments, are commonly used to detect and characterize reactive intermediates.

Advanced Spectroscopic and Chromatographic Characterization in Research on 4 Phenoxy 2 Phenylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Phenoxy-2-phenylbutanenitrile. Both ¹H and ¹³C NMR spectra offer detailed information about the molecular framework.

¹H NMR Spectroscopy would reveal the specific arrangement of hydrogen atoms. The aromatic protons of the unsubstituted phenyl ring and the phenoxy group would appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The protons on the butane (B89635) chain would exhibit distinct signals. The methine proton at the chiral center (C2), adjacent to the phenyl group and the nitrile, would likely appear as a multiplet. The diastereotopic methylene (B1212753) protons at C3 and the methylene protons at C4, adjacent to the phenoxy group, would also show characteristic splitting patterns, providing crucial connectivity information.

¹³C NMR Spectroscopy provides insight into the carbon skeleton. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 110-125 ppm. ucl.ac.uk The spectrum would also show distinct signals for the quaternary and protonated carbons of the two aromatic rings, the chiral methine carbon, and the two methylene carbons of the chain. Data from analogous compounds like 2-phenylbutanenitrile (B1582627) and 4-oxo-4-phenylbutanenitrile (B1345662) can be used to predict the approximate chemical shifts. rsc.orgnih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the bonding network. Furthermore, Nuclear Overhauser Effect (NOE) experiments could help in determining the through-space proximity of protons, aiding in conformational analysis. For determining the stereochemistry at the chiral C2 position, specialized NMR techniques using chiral shift reagents may be employed to differentiate between enantiomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (on C2)7.2-7.5 (m)127-140
Phenoxy-H6.9-7.3 (m)115-160
H-2 (methine)3.8-4.2 (m)35-45
H-3 (methylene)2.0-2.5 (m)25-35
H-4 (methylene)4.0-4.4 (t)65-75
C1 (Nitrile)-118-122

m = multiplet, t = triplet

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₆H₁₅NO, giving it a monoisotopic mass of approximately 249.1154 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 249. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen or oxygen atoms.

Loss of the phenoxy group: A prominent fragmentation pathway could involve the cleavage of the ether bond, leading to the loss of a phenoxy radical (·OC₆H₅) or a phenol (B47542) molecule (HOC₆H₅), resulting in significant fragment ions.

Benzylic cleavage: Cleavage of the bond between C2 and C3 would be favorable due to the formation of a stable benzylic cation or radical. A fragment corresponding to the [C₆H₅CHCN]⁺ ion would be expected.

McLafferty Rearrangement: While less direct, rearrangement reactions involving hydrogen transfer could also occur, leading to characteristic fragment ions. nih.gov

Analysis of related structures like butyrophenone (B1668137) shows characteristic fragments from α-cleavage and McLafferty rearrangements. nih.gov Similarly, fragmentation of ethers often involves cleavage alpha to the oxygen atom. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
249[C₁₆H₁₅NO]⁺·Molecular Ion (M⁺·)
156[M - C₆H₅O]⁺Loss of phenoxy radical
116[C₆H₅CHCN]⁺Benzylic cleavage
105[C₆H₅CO]⁺Rearrangement and cleavage
93[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the 2240-2260 cm⁻¹ region.

Aromatic C-H stretch: Bands would appear above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands would appear just below 3000 cm⁻¹.

Aromatic C=C stretch: Several peaks would be observed in the 1450-1600 cm⁻¹ region.

Ether (Ar-O-C) stretch: Strong, characteristic bands for the asymmetric and symmetric stretching would be visible around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively. The IR spectrum of phenoxyacetone (B1677642) confirms characteristic ether stretches. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of two aromatic rings (the phenyl and phenoxy groups), this compound is expected to absorb UV light. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the conjugated systems of the aromatic rings. physchemres.org The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent used for the analysis. physchemres.orgresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
NitrileC≡N Stretch2240 - 2260
Aromatic RingC-H Stretch3000 - 3100
Aliphatic ChainC-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
Aryl EtherAr-O-C Asymmetric Stretch1200 - 1250
Aryl EtherAr-O-C Symmetric Stretch1000 - 1050

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for the separation of this compound from reaction byproducts and starting materials, as well as for assessing its purity and performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound.

Separation: A reversed-phase HPLC method, likely using a C18 or C8 column, would be effective. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Gradient elution may be necessary to achieve optimal separation from impurities with different polarities. mdpi.com

Purity Assessment: A UV detector, set to a wavelength where the aromatic rings absorb strongly, would be used to monitor the column effluent. The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

Quantitative Analysis: By creating a calibration curve with standards of known concentration, HPLC can be used for the precise quantification of the compound in various samples.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool.

Separation: Given its molecular weight, this compound should be sufficiently volatile for GC analysis, possibly at elevated temperatures. A non-polar or medium-polarity capillary column would be used for separation.

Purity and Identification: A Flame Ionization Detector (FID) can be used for purity assessment. However, coupling GC with MS provides the significant advantage of both separating the compound and providing its mass spectrum simultaneously, allowing for positive identification of the main peak and any impurities. nih.govthermofisher.com

Flash chromatography is also a relevant technique, primarily used for the preparative purification of the compound after its synthesis. rsc.org

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray crystallography would provide the most definitive and detailed structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the crystal lattice.

The key information obtained from X-ray crystallography would include:

Precise bond lengths and bond angles: Confirming the covalent structure.

Conformation: Revealing the preferred spatial orientation of the phenyl and phenoxy groups relative to the butanenitrile chain in the solid state.

Stereochemistry: For a chiral compound, X-ray analysis of a single crystal of one enantiomer (or a derivative with a known stereocenter) can determine the absolute configuration (R or S) at the C2 chiral center.

Intermolecular interactions: Revealing how the molecules pack in the crystal, including hydrogen bonds, π-π stacking, and van der Waals forces, which govern the solid-state properties. bohrium.comnih.gov

Studies on structurally similar molecules, such as substituted phenoxyphthalonitriles, have demonstrated the power of X-ray crystallography in elucidating detailed molecular structures and packing arrangements. bohrium.comnih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 4 Phenoxy 2 Phenylbutanenitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. mpg.descispace.com Unlike traditional wavefunction-based methods, DFT focuses on the electron density as the fundamental variable, which simplifies calculations significantly without compromising accuracy for many systems. mpg.deyoutube.com The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. mpg.deyoutube.com

In practice, DFT calculations are implemented through the Kohn-Sham equations, which model a system of interacting electrons as a fictitious system of non-interacting electrons moving in an effective potential. scispace.comyoutube.com This potential includes the external potential (from the atomic nuclei) and terms that account for electron-electron repulsion (the Hartree potential) and all many-body quantum effects, which are bundled into the exchange-correlation functional. youtube.com The choice of this functional is crucial for the accuracy of DFT calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of 4-Phenoxy-2-phenylbutanenitrile and Analogs (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netedu.krd

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it can be more easily polarized and undergo electronic transitions. edu.krdwuxiapptec.com

For this compound, FMO analysis would reveal the spatial distribution of these key orbitals. The HOMO is likely to be distributed across the electron-rich aromatic rings (phenyl and phenoxy groups), while the LUMO may have significant contributions from the electron-withdrawing nitrile group. The interaction between these orbitals dictates the molecule's behavior in various reactions, such as cycloadditions. numberanalytics.com By analyzing analogous aromatic nitrile and phenoxy compounds, we can estimate the expected electronic characteristics. researchgate.netresearchgate.net

Below is a table of representative HOMO, LUMO, and energy gap values for analogous molecules, calculated using DFT methods, which illustrates how these parameters vary with structure.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source Context
Fluoxetine Analog-1.80--Features a phenyl and a phenoxy group, analogous to the core structure. The LUMO energy indicates a tendency to accept electrons. researchgate.net
Phenazine Derivative-6.08-3.562.52An aromatic system illustrating typical HOMO/LUMO energy levels and gap. researchgate.net
Tetrathiafulvalene (in CCl4)--3.899Demonstrates how the energy gap relates to reactivity; a smaller gap indicates higher reactivity. edu.krd
BODIPY Derivative (Open Form)-5.89-2.583.31Shows the HOMO/LUMO energies for a complex dye molecule before cyclization. researchgate.net
BODIPY Derivative (Cyclized Form)-6.31-3.233.08Illustrates how structural changes (cyclization) alter the orbital energies and reduce the energy gap. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

Molecules with multiple single bonds, like this compound, are not static structures but can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis is the study of these different conformers and their relative energies. Computational methods are essential for mapping the potential energy surface, or energy landscape, which describes the energy of the molecule as a function of its geometry. nih.gov

This analysis for this compound would involve systematically rotating the key dihedral angles—such as the C-C bonds in the butane (B89635) chain and the C-O bond of the phenoxy group—and calculating the corresponding energy at each step. The result is an energy landscape that reveals:

Energy Minima: These correspond to the most stable, low-energy conformations of the molecule.

Energy Maxima: These represent high-energy transition states that act as barriers to rotation between different stable conformers.

Understanding the conformational landscape is crucial because a molecule's observed properties are often an average over the most populated conformations. nih.gov Furthermore, the specific conformation of the molecule can dictate its ability to interact with other molecules, such as binding to a receptor or participating in a chemical reaction. An in-silico approach can characterize the energetics of these dynamic structural changes and identify which conformations are most likely to be present under given conditions. nih.gov

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods, particularly DFT, are widely used to predict various spectroscopic properties, with vibrational spectroscopy (e.g., Infrared or IR spectra) being one of the most common. mdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, it is possible to determine the frequencies and intensities of the vibrational modes of a molecule. nih.gov

For this compound, a theoretical vibrational analysis would yield a predicted IR spectrum. This calculated spectrum can be an invaluable tool for interpreting experimental data. Key functional groups have characteristic vibrational frequencies, such as the C≡N stretch of the nitrile group, C-O stretches of the ether, and various C-H and C=C vibrations of the aromatic rings. researchgate.net

Theoretical calculations can:

Aid in Peak Assignment: Help assign the specific atomic motions corresponding to each peak in an experimental spectrum. nih.gov

Confirm Molecular Structure: A close match between the predicted and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net

Study Isomers and Conformers: Different conformers or isomers will have distinct calculated spectra, helping to identify which species is present.

It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the functional and the neglect of anharmonicity. nih.govyildiz.edu.tr The table below illustrates how theoretical and experimental vibrational frequencies are typically compared for a given molecule.

Vibrational ModeTheoretical Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(C≡N)~2250~2250Nitrile group stretching
ν(C-O-C)~1240~1245Asymmetric ether stretch
ν(C=C)~1600, ~1500~1600, ~1500Aromatic ring stretching
δ(C-H)~1450~1455Aliphatic C-H bending

This table presents hypothetical, representative data for illustrative purposes.

Exploration of Non-Linear Optical (NLO) Properties in Related Nitrile Compounds

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response when interacting with intense electromagnetic fields, such as those from a laser. diva-portal.orgfrontiersin.org These materials are crucial for modern technologies like optical data storage, telecommunications, and optical switching. nih.gov Organic molecules, particularly those with extended π-conjugated systems and significant charge separation (i.e., large dipole moments), often exhibit strong NLO properties. diva-portal.orgresearchgate.net

Computational chemistry provides a powerful means to screen and design molecules with high NLO activity. researchgate.net Key parameters used to quantify NLO response are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). frontiersin.orgnih.gov DFT calculations can reliably predict these properties. ekb.egacs.org

Aromatic nitriles are a class of compounds studied for their NLO potential. The electron-withdrawing nature of the nitrile group combined with an electron-donating group on a π-conjugated aromatic framework can create a "push-pull" system, which enhances the molecular hyperpolarizability. ekb.egjournaleras.com For a molecule like this compound, the phenoxy group can act as a weak electron donor, while the nitrile is an acceptor. Theoretical studies on related push-pull aromatic compounds have shown that their NLO response is strongly correlated with factors like the HOMO-LUMO gap and intramolecular charge transfer. journaleras.commdpi.com A smaller energy gap generally leads to larger hyperpolarizability values. researchgate.net

The table below shows calculated NLO properties for some representative organic compounds, demonstrating the range of values and the potential for nitrile-containing systems.

Compound/SystemLinear Polarizability ⟨α⟩ (esu)First Hyperpolarizability (β) (esu)Source Context
Coumarin-based Derivative (4a)6.77 x 10⁻²³-A chromene derivative with a nitrile group, analyzed for its NLO properties using DFT. researchgate.net
Pyrazolyl Quinolinone Derivative-(Compared to p-Nitroaniline)Studied as a push-pull system to understand NLO properties. ekb.eg
Non-Fullerene Acceptor (MSTD7)3.49 x 10⁻²²1.34 x 10⁻²⁶A designed organic compound showing promising NLO properties due to a low HOMO-LUMO gap. nih.govacs.org
NO₂-tetracene-N(CH₃)₂-High NLO ResponseA push-pull polycyclic aromatic hydrocarbon showing significant intramolecular charge transfer and a high NLO response. mdpi.com

Applications of 4 Phenoxy 2 Phenylbutanenitrile and Its Analogs As Chemical Building Blocks

Precursor Role in the Synthesis of Diverse Complex Organic Molecules

The structural framework of 4-Phenoxy-2-phenylbutanenitrile, featuring multiple reactive sites, positions it as a valuable precursor for a variety of complex organic molecules. The nitrile group can undergo a range of transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines, which are fundamental reactions in organic synthesis. researchgate.net These transformations open pathways to a diverse array of compounds.

For instance, the core structure is related to intermediates used in the synthesis of pharmacologically active molecules. Research into 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase inhibitors for potential cancer therapeutics highlights the utility of the phenoxy-phenyl moiety in constructing complex bioactive molecules. nih.gov While not a direct use of this compound, this demonstrates the value of its constituent parts in the synthesis of intricate molecular architectures. The synthesis of these isoxazoles involves the reaction of a phenoxy-substituted benzaldehyde (B42025) with hydroxylamine, followed by cyclization, a process that showcases the step-wise construction of complex molecules from simpler phenoxy-containing building blocks. nih.gov

Intermediate in the Development of Agrochemicals

One of the most significant applications of compounds structurally related to this compound is in the synthesis of agrochemicals, particularly pyrethroid insecticides. Fenvalerate, a widely used insecticide, is a prominent example. nih.gov Although not directly synthesized from this compound, its structure, (RS)-α-Cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate, contains the key α-cyano-3-phenoxybenzyl moiety, which is structurally analogous. nih.govnih.govnih.gov

The synthesis of Fenvalerate can be achieved through several routes, one of which involves the esterification of 3-phenoxybenzaldehyde (B142659) cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride. acs.org Another method is the one-step reaction of 3-phenoxybenzaldehyde, sodium cyanide, and 2-(4-chlorophenyl)-3-methylbutyryl chloride, showcasing a direct pathway to this complex agrochemical. rutgers.edu These synthetic strategies underscore the importance of phenoxy- and nitrile-containing intermediates in the production of potent and effective pesticides. The development of photostable pyrethroids like Permethrin and Cypermethrin also relied on the 3-phenoxybenzyl alcohol core, further establishing the significance of this structural motif in the agrochemical industry. rug.nl

The following table provides an overview of key intermediates and the final agrochemical product discussed:

Compound NameRole in Synthesis
3-PhenoxybenzaldehydePrecursor
3-Phenoxybenzaldehyde cyanohydrinIntermediate
2-(4-Chlorophenyl)isovaleroyl chlorideReagent
FenvalerateFinal Product

Utilization in Materials Science Research (e.g., polymer chemistry, specialty chemicals)

The phenoxy and nitrile functional groups present in this compound are integral to the field of materials science, particularly in polymer chemistry. Phenol (B47542) and its derivatives are foundational precursors for a wide range of polymers and plastics. rug.nl For instance, phenol is a key monomer in the production of polycarbonates and phenolic resins like Bakelite. rug.nl The phenoxy group in this compound suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers with tailored properties such as thermal stability and flame retardancy, which are characteristic of phenoxy resins.

Furthermore, the nitrile group is a defining feature of nitrile-containing polymers, most notably nitrile rubber, a synthetic rubber copolymer of acrylonitrile (B1666552) and butadiene. rutgers.edu Nitrile rubber is highly valued for its resistance to oils, fuels, and other chemicals. The presence of the nitrile functionality in this compound opens up possibilities for its incorporation into polymer chains to enhance specific properties. The polymerization of phenylphenols, which are structurally related to the phenoxy-phenyl moiety, has been explored for creating sensor layers, indicating a potential application in advanced materials. acs.org

The table below summarizes the key functional groups and their relevance in materials science:

Functional GroupRelevance in Materials ScienceExample Polymers
PhenoxyMonomer for thermosetting and thermoplastic polymersPolycarbonates, Phenolic Resins
NitrileMonomer for specialty elastomersNitrile Rubber

Role in Catalyst Design and Ligand Synthesis

The nitrile group in this compound offers potential applications in the design of catalysts and ligands for transition metal-catalyzed reactions. Nitriles are known to coordinate with transition metals to form stable complexes, which can act as catalysts or catalyst precursors. For example, complexes like tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) and bis(benzonitrile)palladium dichloride are widely used in organic synthesis.

Recent research has demonstrated the activation of nitriles through metal-ligand cooperation in pincer complexes, where the nitrile undergoes reversible addition to the metal center. acs.org This reactivity is crucial for designing catalytic cycles. For instance, rhenium and other transition metal pincer complexes have been shown to catalyze reactions involving nitriles. acs.org The phenyl and phenoxy groups in this compound can also influence the steric and electronic properties of a potential ligand, which are critical factors in controlling the activity and selectivity of a catalyst. The development of novel N-heterocyclic carbene (NHC) ligands with bulky substituents highlights the importance of steric hindrance in creating highly active catalysts for challenging cross-coupling reactions. While direct catalytic applications of this compound are not yet established, its structural features suggest its potential as a scaffold for the development of new ligands and catalysts.

Future Research Directions and Emerging Avenues for 4 Phenoxy 2 Phenylbutanenitrile Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry, particularly atom economy, emphasize the efficient incorporation of all materials used in a chemical process into the final product, minimizing waste. jocpr.com Future research into the synthesis of 4-Phenoxy-2-phenylbutanenitrile should prioritize the development of methodologies that adhere to these principles.

Current synthetic approaches to similar nitrile-containing compounds often involve multi-step sequences that may generate significant waste. An area for development could be the exploration of catalytic C-H activation or cyanation reactions. For instance, a direct, one-step synthesis could be envisioned, as outlined in the hypothetical reaction scheme below. Such an approach would be highly atom-economical, as it would ideally only produce water as a byproduct. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Starting Materials Reagents/Catalysts Potential Byproducts Atom Economy
Traditional (Hypothetical) 2-Phenylacetonitrile, 1-Bromo-2-phenoxyethaneStrong Base (e.g., NaH)NaBr, excess baseLow
Atom-Economical (Proposed) 3-Phenoxypropyne, BenzeneTransition Metal CatalystNone (in theory)High (approaching 100%) rsc.org

The development of such methods would not only be environmentally beneficial but could also lead to more cost-effective production of this compound and its derivatives.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique combination of functional groups in this compound suggests a wealth of unexplored reactivity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The phenoxy group can be functionalized through electrophilic aromatic substitution, and the benzylic proton is potentially acidic, allowing for further derivatization.

Future research could focus on intramolecular reactions, where the different functional groups within the same molecule interact. For example, it may be possible to induce a cyclization reaction to form novel heterocyclic structures. The discovery of new transformations of this compound could lead to the synthesis of a diverse library of new compounds with potentially interesting biological or material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govyoutube.com The synthesis of this compound could be adapted to a flow chemistry setup, which would allow for precise control over reaction parameters and potentially lead to higher yields and purities. nih.gov

An automated synthesis platform could be developed to rapidly explore a wide range of reaction conditions for the synthesis of this compound and its analogs. This high-throughput approach would accelerate the discovery of optimal synthetic routes and facilitate the exploration of the compound's chemical space.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

Parameter Batch Chemistry Flow Chemistry
Heat Transfer Inefficient, potential for hotspotsHighly efficient, precise temperature control
Mass Transfer Limited by stirring speedEnhanced due to high surface area-to-volume ratio
Safety Handling of large quantities of reagentsSmall reaction volumes, easier to contain hazardous reactions
Scalability Difficult, requires re-optimizationStraightforward by extending run time or using parallel reactors

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry can be a powerful tool for predicting the reactivity and properties of molecules, guiding experimental work and reducing the need for trial-and-error synthesis. mdpi.comfrontiersin.org Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure of this compound, predict its reactivity towards different reagents, and elucidate the mechanisms of potential new reactions.

Furthermore, computational models could be used to design new derivatives of this compound with specific desired properties. For example, by modeling the interaction of different derivatives with a biological target, it may be possible to design new drug candidates. mdpi.com

Investigation into Supramolecular Interactions and Self-Assembly of Related Structures

Supramolecular chemistry involves the study of non-covalent interactions between molecules, which can lead to the formation of large, ordered structures through self-assembly. nih.govresearchgate.net The aromatic rings in this compound can participate in π-π stacking interactions, while the nitrile group can act as a hydrogen bond acceptor.

Future research could investigate the ability of this compound and its derivatives to form self-assembled monolayers on surfaces. nih.gov The incorporation of phenoxy groups has been shown to influence the properties of such films. nih.gov By carefully designing the molecular structure, it may be possible to create novel materials with tailored optical, electronic, or mechanical properties. The study of these supramolecular interactions could open up new applications for this class of compounds in materials science and nanotechnology.

Q & A

Q. What are the established synthetic routes for 4-Phenoxy-2-phenylbutanenitrile, and how do reaction conditions influence yield?

Methodological Answer:

  • Nucleophilic Substitution: A common method involves reacting 2-phenoxybenzyl chloride with phenylacetonitrile in the presence of a strong base (e.g., NaH) under reflux in an aprotic solvent like DMF. Yield optimization requires precise control of temperature (80–100°C) and stoichiometric ratios (1:1.2 for nitrile:halide) .

  • Cyanoalkylation: Alternative routes include cyanoalkylation of phenoxybenzene derivatives using metal catalysts (e.g., CuCN). Reaction efficiency depends on catalyst loading (5–10 mol%) and solvent polarity (e.g., acetonitrile vs. THF) .

  • Data Table:

    MethodBase/CatalystSolventYield (%)Purity (%)
    Nucleophilic SubstitutionNaHDMF65–75>90
    CyanoalkylationCuCNMeCN50–6085–90

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (CDCl3_3, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and nitrile signals (C≡N, non-protonic). 13^{13}C NMR confirms the nitrile carbon at ~115 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) using ESI+ mode provides accurate molecular ion peaks (e.g., [M+H]+^+ at m/z 263.1184 for C16_{16}H13_{13}NO) .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C≡N (~2240 cm1^{-1}) and aromatic C-O-C (~1250 cm1^{-1}) confirm functional groups .

Q. What preliminary biological or material science applications have been explored for this compound?

Methodological Answer:

  • Medicinal Chemistry: Preliminary studies on structurally similar nitriles (e.g., 2-(4-Chlorophenyl)-4-oxo-4-phenyl-butanenitrile) suggest potential as kinase inhibitors. Assays include enzyme inhibition (IC50_{50} determination) and cell viability testing (MTT assays) .
  • Materials Science: Nitrile derivatives are explored as precursors for conductive polymers. Cyclic voltammetry (CV) and UV-Vis spectroscopy assess electronic properties .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Modeling transition states and intermediates (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) identifies rate-determining steps, such as nucleophilic attack on the nitrile group .
  • Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., benzylic positions) quantifies mechanistic pathways .

Q. How can researchers resolve contradictions in reported biological activity data for nitrile derivatives?

Methodological Answer:

  • Meta-Analysis: Cross-validate data using standardized assays (e.g., uniform enzyme sources, ATP concentration in kinase assays) to minimize variability .
  • Structure-Activity Relationship (SAR): Systematic substitution of phenoxy/phenyl groups (e.g., electron-withdrawing vs. donating substituents) clarifies activity trends .

Q. What advanced chromatographic techniques are recommended for detecting trace impurities in synthesized this compound?

Methodological Answer:

  • HPLC-MS/MS: Hyphenated techniques with C18 columns (ACN:H2_2O gradient) and MRM mode detect impurities at ppm levels. Limit of detection (LOD) can reach 0.1% .
  • GC-FID: For volatile byproducts (e.g., unreacted phenylacetonitrile), capillary columns (DB-5) with FID provide quantitative analysis .

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

Methodological Answer:

  • AutoDock Vina: Dock the compound into crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). Parameters include grid box size (20×20×20 Å) and Lamarckian genetic algorithms .
  • Binding Free Energy Calculations: MM-PBSA/GBSA methods in AMBER validate docking poses and predict affinity (ΔG values) .

Q. What strategies optimize the scalability of this compound synthesis while maintaining purity?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors (e.g., microreactors) enhance heat/mass transfer, reducing side reactions. Residence time optimization (10–30 min) improves yield to >80% .
  • Design of Experiments (DOE): Taguchi methods or factorial designs identify critical parameters (e.g., temperature, catalyst loading) for robustness .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar nitrile synthesis methods?

Methodological Answer:

  • Reagent Purity: Impurities in starting materials (e.g., 2-phenoxybenzyl chloride) reduce effective concentrations. Use HPLC-purified reagents (>99%) for reproducibility .
  • Solvent Anhydrity: Traces of water in DMF hydrolyze nitriles to amides. Rigorous drying (molecular sieves) is essential .

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